

An In-depth Technical Guide to the Solubility and Stability of D-Altrose

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Compound of Interest

Compound Name: D-Altrose

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This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of **D-Altrose**, a rare aldohexose sugar. Given its unique stereochemistry, **D-Altrose** is a molecule of interest in various fields, including glycobiology and drug development. This document summarizes available data on its solubility in different solvents and its stability under various conditions, outlines detailed experimental protocols for its analysis, and provides a visual workflow for its physicochemical characterization.

Solubility of D-Altrose

D-Altrose is a monosaccharide that is soluble in water and practically insoluble in methanol.^[1]^[2]^[3] Its solubility in other common organic solvents is not extensively documented in publicly available literature. The following table summarizes the available qualitative and estimated quantitative solubility data for **D-Altrose**. For context, comparative data for D-Glucose, its C3 epimer, is also provided where available.

Table 1: Solubility of **D-Altrose** in Various Solvents

Solvent	D-Altrose Solubility	D-Glucose Solubility (for comparison)	Temperature (°C)	References
Water	Soluble, 1,000,000 mg/L (estimated)	Highly soluble, 909 g/L	25	[3]
Methanol	Practically insoluble/Slightly soluble (when heated)	Poorly soluble	Ambient	[1][2][4]
Ethanol	Data not available	Poorly soluble	Ambient	[5]
Dimethyl Sulfoxide (DMSO)	Slightly soluble	Soluble, ~30 mg/mL	Ambient	[4][6]
Dimethylformamide (DMF)	Data not available	Soluble, ~20 mg/mL	Ambient	[6]

Note: The lack of extensive quantitative solubility data for **D-Altrose** in organic solvents highlights a knowledge gap and an area for future research. The "slightly soluble" description suggests that while dissolution is limited, it is not entirely negligible, particularly with heating.

Stability of D-Altrose

The stability of **D-Altrose**, like other reducing sugars, is influenced by factors such as pH and temperature. While specific kinetic data for **D-Altrose** degradation is scarce, general principles of carbohydrate chemistry can be applied to predict its behavior.

pH Stability

In aqueous solutions, monosaccharides are most stable in a slightly acidic to neutral pH range (pH 4-7).[7][8] Under strongly acidic or alkaline conditions, they can undergo various reactions, including isomerization, epimerization, and degradation to form furan derivatives (like 5-hydroxymethylfurfural) and other products.

- Acidic Conditions (pH < 4): At elevated temperatures, acid-catalyzed dehydration can occur, leading to the formation of furan derivatives.
- Alkaline Conditions (pH > 7): In the presence of bases, reducing sugars can undergo Lobry de Bruyn-van Ekenstein transformation, leading to a complex mixture of isomers. For instance, under alkaline conditions, D-glucose can isomerize to D-fructose and D-mannose. While a study on the degradation of D-glucose, D-fructose, and D-mannose in 1 M sodium hydroxide did not detect the formation of D-Allose or **D-Altrose**, this does not directly describe the stability of **D-Altrose** under these conditions.^[9] Prolonged exposure to strong alkali can lead to extensive degradation.

Thermal Stability

The thermal stability of **D-Altrose** is an important consideration for its storage and use in various applications. As a solid, **D-Altrose** has a melting point of 103-105 °C.^[3] Above this temperature, and particularly in solution, thermal degradation can occur. The rate of degradation is expected to increase with temperature. Studies on other sugars like glucose have shown that thermal degradation in solution leads to the formation of various compounds, including organic acids and colored products.^[10]

The following table provides a qualitative summary of the expected stability of **D-Altrose** under different conditions.

Table 2: Predicted Stability of **D-Altrose**

Condition	Expected Stability	Potential Degradation Pathways
pH		
Acidic (pH < 4)	Decreased stability, especially with heating	Acid-catalyzed hydrolysis of glycosidic bonds (if applicable), dehydration to furan derivatives.
Neutral (pH 6-8)	Relatively stable	Minimal degradation under moderate temperatures.
Alkaline (pH > 8)	Low stability	Isomerization (Lobry de Bruyn-van Ekenstein transformation), fragmentation, and other degradation reactions.
Temperature		
Refrigerated (2-8 °C)	High stability in solid form and in neutral aqueous solution	-
Room Temperature	Good stability in solid form; slow degradation may occur in solution over time	Maillard reaction (in the presence of amino acids), slow isomerization/epimerization.
Elevated (> 60 °C)	Decreased stability	Accelerated degradation, caramelization (in the absence of amino compounds), Maillard reaction.

Experimental Protocols

This section details the methodologies for determining the solubility and stability of **D-Altrose**.

Determination of Solubility

A common method for determining the solubility of a compound is the isothermal shake-flask method.

Protocol:

- **Preparation of Saturated Solution:** Add an excess amount of **D-Altrose** to a known volume of the desired solvent (e.g., water, ethanol, DMSO, DMF) in a sealed flask.
- **Equilibration:** Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or water bath is recommended.
- **Phase Separation:** Allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid from the saturated solution. Care must be taken to maintain the temperature during this step.
- **Quantification:** Accurately measure the concentration of **D-Altrose** in the clear supernatant. This can be done using various analytical techniques:
 - **High-Performance Liquid Chromatography (HPLC):** An HPLC system equipped with a suitable column (e.g., an amino-based column for carbohydrate analysis) and a refractive index (RI) or evaporative light scattering detector (ELSD) can be used. A calibration curve with known concentrations of **D-Altrose** is required for quantification.
 - **Gravimetric Analysis:** A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining **D-Altrose** is determined. This method is suitable for non-volatile solvents.
 - **Colorimetric Methods:** The phenol-sulfuric acid method is a common colorimetric assay for the quantification of total carbohydrates. A reaction with phenol and sulfuric acid produces a colored product that can be measured spectrophotometrically. A standard curve is necessary.

Assessment of Stability

Stability studies typically involve subjecting the compound to various stress conditions and monitoring its degradation over time.

Protocol for pH Stability:

- **Preparation of Solutions:** Prepare solutions of **D-Altrose** of a known concentration in a series of buffers with different pH values (e.g., pH 2, 4, 7, 9, 12).
- **Incubation:** Store the solutions at a constant temperature (e.g., 25 °C, 40 °C, 60 °C) and protect them from light.
- **Sampling:** At specified time intervals (e.g., 0, 1, 3, 7, 14, 30 days), withdraw aliquots from each solution.
- **Analysis:** Analyze the samples for the remaining concentration of **D-Altrose** and the formation of degradation products using a stability-indicating analytical method, typically HPLC. The appearance of new peaks or a decrease in the area of the **D-Altrose** peak indicates degradation.
- **Data Analysis:** Plot the concentration of **D-Altrose** versus time for each pH and temperature condition. Determine the degradation rate constant (k) and the half-life ($t_{1/2}$) of **D-Altrose** under each condition.

Protocol for Thermal Stability:

- **Preparation of Samples:** Prepare solutions of **D-Altrose** in a stable buffer (e.g., pH 7) or as a solid powder.
- **Incubation:** Expose the samples to a range of elevated temperatures (e.g., 40, 60, 80, 100 °C) for various durations.
- **Analysis:** At different time points, analyze the samples for the remaining amount of **D-Altrose** as described in the pH stability protocol.
- **Data Analysis:** Determine the degradation kinetics at each temperature. The Arrhenius equation can be used to model the temperature dependence of the degradation rate and to calculate the activation energy for the degradation process.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive evaluation of the solubility and stability of a rare sugar like **D-Altrose**.



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Caption: Workflow for **D-Altrose** Solubility and Stability Testing.

Conclusion

This technical guide has synthesized the available information on the solubility and stability of **D-Altrose**. While it is established that **D-Altrose** is soluble in water and has limited solubility in methanol, there is a clear need for quantitative solubility data in other pharmaceutically and industrially relevant solvents such as ethanol, DMSO, and DMF. Similarly, detailed kinetic studies on the stability of **D-Altrose** under a range of pH and temperature conditions would provide valuable insights for its application in drug development and other scientific research. The experimental protocols outlined in this guide provide a framework for researchers to generate this much-needed data, which will be crucial for unlocking the full potential of this rare sugar.

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